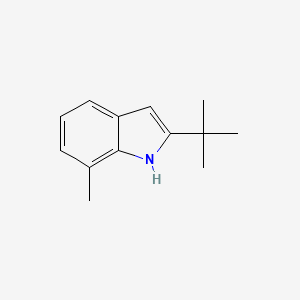

2-(叔丁基)-7-甲基-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

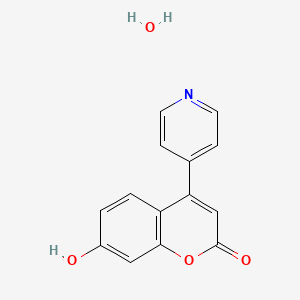

The compound "2-(tert-Butyl)-7-methyl-1H-indole" is a derivative of the indole structure, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activity. Indole derivatives are known for their diverse range of applications in pharmaceuticals, agrochemicals, and materials science. The tert-butyl group attached to the indole ring can influence the physical, chemical, and biological properties of the molecule.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the tert-butyl 2-((4-amino-5-(1H-indol-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate was synthesized via a reaction involving 4-amino-5-(1H-indol-2-yl)-1,2,4-triazol-3(2H)-thione with tert-butyl bromoacetate in the presence of a base . Another example is the preparation of 2-tert-butyl-4-methyl-2,4-dihydropyrrolo[3,4-b]indole through selective reduction of its precursors with diisobutylaluminiumhydride . These methods demonstrate the versatility in synthesizing tert-butyl indole derivatives.

Molecular Structure Analysis

The molecular structure of indole derivatives is often confirmed using techniques such as single-crystal X-ray diffraction and NMR spectroscopy. For example, the structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined using these methods, and the crystal structure was further analyzed using density functional theory (DFT) . The indole ring system's planarity and the orientation of substituents are crucial for the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. The reactivity of tert-butoxyl radicals towards substituted indole derivatives, for example, involves hydrogen abstraction, which is influenced by the electron-donating capacity of the substituents . The presence of a tert-butyl group can affect the reactivity and selectivity of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as polarity, hydrogen bonding, and molecular electrostatic potential, are important for their function and application. Compound 2, mentioned in one of the studies, has significant O...H, N...H, and S...H contacts, contributing to its molecular packing and interactions . The tert-butyl group can also influence the compound's solubility, boiling point, and stability.

科学研究应用

Application 1: Alkylation of p-Cresol with tert-Butyl Alcohol

- Summary of Application : The synthesis of 2-tert-butyl-4-methylphenol is of great significance because of its wide application in industry, and the development of a highly efficient catalyst is necessary for the alkylation of p-cresol and tert-butyl alcohol .

- Methods of Application : An efficient and mild method was established. Caprolactam was chosen as the hydrogen-bonding acceptor; p-toluenesulfonic acid was employed as the hydrogen-bonding donor, and a deep eutectic solvent (DES) was prepared to catalyze the alkylation reaction .

- Results or Outcomes : The results indicate that the conversion of tert-butyl alcohol was significantly affected by the dosage of the catalyst; only a 24% conversion was obtained when the dosage of the catalyst was 5 mol% (based on the amount of tert-butyl alcohol), and the conversion of tert-butyl alcohol increased with the increase in the dosage of the catalyst .

Application 2: Impact on Biopharmaceutical Formulations

- Summary of Application : The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .

- Methods of Application : This work investigates the interactions between two model proteins, namely, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol .

- Results or Outcomes : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins, and no combination of excipients yielded a satisfactory recovery when the organic solvent was present within the formulation .

Application 3: Production of Methyl tert-butyl Ether (MTBE) and Ethyl tert-butyl Ether (ETBE)

- Summary of Application : Tert-butyl alcohol is used as a chemical intermediate to produce MTBE and ETBE by reaction with methanol and ethanol, respectively .

- Methods of Application : The production of MTBE and ETBE involves the reaction of tert-butyl alcohol with methanol and ethanol, respectively .

- Results or Outcomes : The result is the production of MTBE and ETBE, which are used as oxygenate gasoline additives .

Application 4: Use in Paint Removers and as an Octane Booster

- Summary of Application : Tert-butyl alcohol is used as an ingredient in paint removers and as an octane booster for gasoline .

- Methods of Application : In paint removers, tert-butyl alcohol is used for its solvent properties. As an octane booster, it is added to gasoline to increase its octane rating .

- Results or Outcomes : The use of tert-butyl alcohol in these applications contributes to the effectiveness of paint removers and the performance of gasoline .

Application 5: Synthesis of Flavors and Perfumes

- Summary of Application : Tert-butyl alcohol is used as an intermediate in the synthesis of other chemical commodities such as flavors and perfumes .

- Methods of Application : The specific methods of application would depend on the particular flavor or perfume being synthesized .

- Results or Outcomes : The result is the production of various flavors and perfumes .

Application 6: Biocatalytic Processes

- Summary of Application : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described .

- Methods of Application : The specific methods of application would depend on the particular biocatalytic process being conducted .

- Results or Outcomes : The result is the production of various biocatalytic products .

Application 7: Antioxidant in Fluids

- Summary of Application : Butylated hydroxytoluene (BHT), a derivative of phenol, is useful for its antioxidant properties. BHT is widely used to prevent free radical-mediated oxidation in fluids (e.g., fuels, oils) and other materials .

- Methods of Application : BHT is added to fluids to prevent oxidation .

- Results or Outcomes : The use of BHT in these applications contributes to the prevention of oxidation in various fluids .

属性

IUPAC Name |

2-tert-butyl-7-methyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-9-6-5-7-10-8-11(13(2,3)4)14-12(9)10/h5-8,14H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIIEDLFBUMOFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426285 |

Source

|

| Record name | 2-(tert-Butyl)-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)-7-methyl-1H-indole | |

CAS RN |

69622-42-0 |

Source

|

| Record name | 2-(tert-Butyl)-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R)-1-Benzyl-2-[4-(methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1277588.png)

![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride](/img/structure/B1277593.png)

![2-(3-Bromopropyl)-1H-benzo[d]imidazole](/img/structure/B1277602.png)

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B1277622.png)

![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)